1-Azido-4-chlorobenzene
Overview
Description
Synthesis Analysis
The synthesis of azobenzenes, which includes compounds like 1-Azido-4-chlorobenzene, involves classical methods such as the azo coupling reaction, the Mills reaction, and the Wallach reaction. These methods have been pivotal in the development of azo compounds for various applications, notably in the chemical industry and as dyes due to their efficient cis-trans isomerization under appropriate radiation (E. Merino, 2011).
Molecular Structure Analysis
Studies on azobenzenes bearing silyl, germyl, and stannyl groups at the 2-position have contributed to understanding the molecular structure of related compounds. X-ray crystallographic analysis has established the crystal structures of these azobenzenes, providing insight into the structural aspects of 1-Azido-4-chlorobenzene and similar compounds (N. Kano, F. Komatsu, T. Kawashima, 2001).
Chemical Reactions and Properties
The chemical reactions and properties of azobenzene derivatives, including those similar to 1-Azido-4-chlorobenzene, are significantly influenced by their azo group and substituents. For instance, azobenzenes undergo cis-trans isomerization when exposed to light of appropriate wavelengths, a property that is fundamental to their application in molecular devices and functional materials. The addition of different substituents can alter their photochemical behavior and isomerization mechanisms (H. Bandara, S. Burdette, 2012).
Physical Properties Analysis
The physical properties of azobenzenes, such as solubility, thermal stability, and phase behavior, are closely related to their molecular structure. Compounds like 1-Azido-4-chlorobenzene, with specific functional groups and substituents, exhibit unique physical characteristics that can be tailored for specific applications. For example, the presence of azo groups and chlorine substituents can influence the mesogenic properties and photosensitivity of the compounds, as shown in studies on bent-core liquid crystals (Zelong Zhang, Jinying Lu, D. Yan, Zhiyong Zhang, 2021).
Scientific Research Applications
In addition, it has been used in a specific scientific experiment titled "Consecutive Tandem Cycloaddition between Nitriles and Azides; Synthesis of 5-Amino-1H-[1,2,3]-triazoles" .
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Synthesis of Azides from Alcohols : 1-Azido-4-chlorobenzene can be used in the synthesis of azides from alcohols . This process involves stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . The azide functional group is versatile and is a convenient source of amines, which are common in natural products as well as pharmaceutical heterocycles .
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Chemical Building Block : 1-Azido-4-chlorobenzene is used as a building block in the synthesis of new organic compounds. It is used in the synthesis of a wide range of organic compounds such as polymers, pharmaceuticals, and agrochemicals.
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Chemical Solution : 1-Azido-4-chlorobenzene is available as a solution in tert-butyl methyl ether . This solution can be used in various chemical reactions and syntheses .
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Cycloaddition Reactions : 1-Azido-4-chlorobenzene can be used in cycloaddition reactions with electron-deficient alkenes in deep eutectic solvents . This process can lead to the formation of a series of highly substituted 2-pyrazolines . The reaction outcomes can vary depending on the alkene employed, and triazolines, triazoles or enaminones can be formed as major products .
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Friedel Crafts Acylation and Alkylation : 1-Azido-4-chlorobenzene can be used in Friedel Crafts acylation and alkylation . The azide on 1-Azido-4-chlorobenzene acts as an electron withdrawing group, which is beneficial in these reactions .
Safety And Hazards
properties
IUPAC Name |
1-azido-4-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVGOEUGZJFTNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Record name | 4-Chlorophenyl azide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/4-Chlorophenyl_azide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186612 | |
Record name | Benzene, 1-azido-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-4-chlorobenzene | |
CAS RN |
3296-05-7 | |
Record name | Benzene, 1-azido-4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003296057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-azido-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Azido-4-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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